Cas no 23269-75-2 (2-(1-Phenylethyl)-2H-1,2,3-benzotriazole)

2-(1-Phenylethyl)-2H-1,2,3-benzotriazole is a benzotriazole derivative characterized by its phenyl-substituted ethyl group at the 2-position. This structural modification enhances its stability and performance as a UV absorber, making it suitable for applications in polymer stabilization and coatings. The compound exhibits strong absorption in the UV range, effectively protecting materials from photodegradation. Its molecular design ensures compatibility with various organic matrices, improving longevity in harsh environmental conditions. Additionally, the phenyl-ethyl moiety contributes to reduced volatility and improved thermal resistance compared to simpler benzotriazole analogs. This compound is particularly valuable in high-performance formulations requiring durable UV protection.
2-(1-Phenylethyl)-2H-1,2,3-benzotriazole structure
23269-75-2 structure
Product Name:2-(1-Phenylethyl)-2H-1,2,3-benzotriazole
CAS No:23269-75-2
MF:C14H13N3
MW:223.273122549057
CID:4642353
PubChem ID:4323500
Update Time:2025-08-05

2-(1-Phenylethyl)-2H-1,2,3-benzotriazole Chemical and Physical Properties

Names and Identifiers

    • 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole
    • 2-(1-Phenylethyl)-2H-benzo[d][1,2,3]triazole
    • Inchi: 1S/C14H13N3/c1-11(12-7-3-2-4-8-12)17-15-13-9-5-6-10-14(13)16-17/h2-11H,1H3
    • InChI Key: DQDLKQAKDYKLTH-UHFFFAOYSA-N
    • SMILES: N1=C2C=CC=CC2=NN1C(C1=CC=CC=C1)C

Computed Properties

  • Exact Mass: 223.110947427g/mol
  • Monoisotopic Mass: 223.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 30.7Ų

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Additional information on 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole

Introduction to 2-(1-Phenylethyl)-2H-1,2,3-Benzotriazole (CAS No. 23269-75-2)

2-(1-Phenylethyl)-2H-1,2,3-benzotriazole, with the CAS number 23269-75-2, is a versatile compound that has gained significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound belongs to the class of benzotriazoles and is characterized by its unique molecular structure and diverse applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and potential uses of 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole, highlighting recent advancements and research findings.

The molecular formula of 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole is C14H13N3, and its molecular weight is approximately 219.27 g/mol. The compound features a benzotriazole core with a phenylethyl substituent attached to the nitrogen atom at position 2. This structural arrangement imparts unique chemical and physical properties to the molecule, making it suitable for various applications.

In terms of chemical properties, 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole exhibits excellent stability under a wide range of conditions. It is generally insoluble in water but shows good solubility in organic solvents such as ethanol, acetone, and dichloromethane. The compound's stability and solubility characteristics make it an attractive candidate for use in formulations and coatings where long-term stability is crucial.

The synthesis of 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole can be achieved through several methods. One common approach involves the reaction of 1-phenylethanamine with 1H-benzotriazole in the presence of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and N-hydroxysuccinimide (NHS). This method provides high yields and purity levels, making it suitable for large-scale production. Another synthetic route involves the condensation of 1-phenylethanamine with 4-chloro-1H-benzotriazole in an appropriate solvent under mild conditions.

2-(1-Phenylethyl)-2H-1,2,3-benzotriazole has found applications in various fields due to its unique properties. In materials science, it is used as a corrosion inhibitor for metals such as aluminum and steel. The compound forms a protective layer on the metal surface, preventing oxidation and extending the lifespan of metal components. Recent studies have shown that 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole-based coatings exhibit superior corrosion resistance compared to traditional inhibitors.

In the pharmaceutical industry, 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole has been explored for its potential as a drug candidate. Research has indicated that compounds with a benzotriazole core can exhibit anti-inflammatory and antioxidant properties. These properties make them promising candidates for treating various diseases such as arthritis and neurodegenerative disorders. Additionally, studies have shown that certain benzotriazoles can modulate enzyme activity and cellular signaling pathways, suggesting potential therapeutic applications in cancer treatment.

The environmental impact of 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole has also been a subject of recent research. Studies have investigated its biodegradability and ecotoxicity to ensure its safe use in industrial applications. Results indicate that under controlled conditions, the compound can be effectively degraded by microbial processes without significant adverse effects on aquatic ecosystems.

In conclusion, 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole (CAS No. 23269-75-2) is a multifaceted compound with a wide range of applications in chemistry, materials science, and pharmaceutical research. Its unique chemical structure and properties make it an attractive candidate for various formulations and coatings. Ongoing research continues to uncover new potential uses and optimize existing applications of this versatile compound.

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